3-((4-Fluorophenyl)sulfonyl)propanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3S/c10-9(12)5-6-15(13,14)8-3-1-7(11)2-4-8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFBVOHRPPJOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Fluorophenyl Sulfonyl Propanoyl Chloride
Precursor Synthesis Strategies
The primary precursor for the target acyl chloride is 3-((4-fluorophenyl)sulfonyl)propanoic acid. Its synthesis can be approached through several strategic pathways, primarily involving either the direct formation of the sulfonyl bridge or the oxidation of a thioether intermediate.
Direct sulfonylation establishes the C-S bond of the sulfone. One effective method is the nucleophilic substitution reaction between a propanoic acid derivative with a suitable leaving group at the 3-position and a salt of 4-fluorophenylsulfinic acid. For instance, a 3-halopropanoic acid can be reacted with sodium 4-fluorobenzenesulfinate. google.com This reaction proceeds via an S_N2 mechanism where the sulfinate anion displaces the halide.
Another prominent strategy is the Michael addition of a sulfinic acid salt to an α,β-unsaturated carbonyl compound like acrylic acid or its esters. researchgate.net In this approach, the nucleophilic sulfur of sodium 4-fluorobenzenesulfinate attacks the β-carbon of the acrylic acid derivative, forming the carbon-sulfur bond and yielding the desired product directly. This method is often preferred due to its atom economy and can be catalyzed by bases.
Table 1: Key Sulfonylation Reactions for Precursor Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Typical Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 3-Halopropanoic Acid | Sodium 4-fluorobenzenesulfinate | Organic solvent, heat |
An alternative and widely used pathway involves the synthesis of a thioether precursor, 3-((4-fluorophenyl)thio)propanoic acid, followed by its oxidation to the sulfone. epo.org The initial thioether can be readily prepared by reacting 4-fluorothiophenol (B130044) with a 3-halopropanoic acid, such as 3-chloropropionic acid, typically in the presence of a base. chemicalbook.com
The subsequent oxidation of the thioether to the sulfone is a critical step. This transformation requires strong oxidizing agents. A common and effective reagent for this purpose is hydrogen peroxide (H₂O₂), often in the presence of a catalyst. organic-chemistry.org Other oxidizing systems, such as peracids (e.g., m-chloroperbenzoic acid, MCPBA), can also be employed, though they can be more expensive and potentially hazardous on a larger scale. epo.org Careful control of the reaction conditions is necessary to ensure complete oxidation to the sulfone without causing unwanted side reactions. organic-chemistry.org
Table 2: Oxidation Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Solvent(s) | Temperature | Notes |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Water | Varies, often heated | A common, cost-effective choice. |
| m-Chloroperbenzoic Acid (MCPBA) | Dichloromethane (B109758), Chloroform | 0 °C to room temp. | Highly efficient but can be explosive. epo.org |
The availability of key starting materials, such as 4-fluorobenzenesulfonyl chloride and sodium 4-fluorobenzenesulfinate, is essential for the successful synthesis of the target compound.
4-Fluorobenzenesulfonyl chloride is a primary precursor. It can be synthesized via the chlorosulfonation of fluorobenzene (B45895) using chlorosulfonic acid. orgsyn.org This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the aromatic ring. Another method involves the oxidative chlorination of 4-fluorothiophenol using reagents like hydrogen peroxide in the presence of a chlorine source. chemicalbook.com
Sodium 4-fluorobenzenesulfinate is the key nucleophile in the sulfonylation reactions described above. It is typically prepared by the reduction of 4-fluorobenzenesulfonyl chloride. chemicalbook.com This reduction can be achieved using reagents such as sodium sulfite (B76179) in an aqueous solution. chemicalbook.com The reaction carefully reduces the sulfonyl chloride to the corresponding sulfinate salt.
Preparation of 3-((4-Fluorophenyl)sulfonyl)propanoic Acid
Conversion of Carboxylic Acid Precursors to Propanoyl Chloride Functionality
The final step in the synthesis is the conversion of the carboxylic acid group of 3-((4-fluorophenyl)sulfonyl)propanoic acid into the more reactive acyl chloride functionality.
The most common and efficient method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂). quora.comchemguide.co.uklibretexts.org The reaction between 3-((4-fluorophenyl)sulfonyl)propanoic acid and thionyl chloride, often performed neat or in an inert solvent with gentle heating, yields 3-((4-fluorophenyl)sulfonyl)propanoyl chloride. orgsyn.org
The mechanism involves the carboxylic acid's oxygen atom attacking the electrophilic sulfur of thionyl chloride. chemtube3d.com This forms a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The intermediate collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion. chemtube3d.com The ease of removing these byproducts simplifies the purification of the final acyl chloride product. chemguide.co.uk
Table 3: Reagents for Acyl Chloride Formation
| Reagent | Formula | Byproducts | Advantages |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. chemguide.co.uk |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Effective, but liquid byproduct requires separation. chemguide.co.uk |
Phosphorus Pentachloride (PCl₅) Approaches
The conversion of carboxylic acids to their corresponding acyl chlorides using phosphorus pentachloride is a standard and effective method in organic synthesis. The reaction proceeds by treating the carboxylic acid with one molar equivalent of solid PCl₅. The primary products of this reaction are the desired acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) gas as byproducts.
The general reaction is as follows: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl
In the specific synthesis of this compound, the substrate 3-((4-fluorophenyl)sulfonyl)propanoic acid is reacted directly with PCl₅. The reaction is typically performed in an inert solvent, such as dichloromethane or chloroform, to moderate the reaction rate and facilitate handling. While sometimes feasible at room temperature, heating is often employed to drive the reaction to completion. Industrial processes for creating similar acid chlorides, such as pyridine-3-sulfonyl chloride, utilize elevated temperatures in the range of 100 to 140°C to ensure efficient conversion. google.com The progress of the reaction can be monitored by observing the cessation of HCl gas evolution. Upon completion, the volatile phosphoryl chloride and solvent are typically removed by distillation to isolate the crude product.
| Parameter | Description |
|---|---|
| Reactants | 3-((4-fluorophenyl)sulfonyl)propanoic acid, Phosphorus Pentachloride (PCl₅) |
| Stoichiometry | Typically a 1:1 molar ratio of carboxylic acid to PCl₅ |
| Solvent | Inert solvents like dichloromethane, chloroform, or monochlorobenzene are often used. |
| Temperature | Ranges from room temperature to reflux, potentially up to 140°C for less reactive substrates. google.com |
| Byproducts | Phosphoryl chloride (POCl₃) and Hydrogen chloride (HCl) |
Phosphorus Trichloride (B1173362) (PCl₃) Reactions
An alternative and widely used method for synthesizing acyl chlorides from carboxylic acids involves phosphorus trichloride (PCl₃). This reagent is often preferred for its different reactivity profile and byproduct characteristics. The stoichiometry of this reaction requires three equivalents of the carboxylic acid for every one equivalent of PCl₃, producing three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃) as a non-volatile byproduct.
The general reaction is: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃
For the synthesis of this compound, the parent carboxylic acid is heated with PCl₃. A key advantage of this method is that the byproduct, phosphorous acid, is a solid, which can simplify the purification of the liquid acyl chloride product, often achievable through direct distillation from the reaction mixture. Similar to PCl₅ methods, industrial syntheses involving PCl₃ often utilize high temperatures, with processes for preparing related compounds like chloropyridine sulfonyl chlorides being conducted at temperatures between 100°C and 120°C. google.com However, the efficacy of PCl₃ can be substrate-dependent, and in some complex syntheses, it has been observed to result in low yields without careful optimization. researchgate.net
| Parameter | Description |
|---|---|
| Reactants | 3-((4-fluorophenyl)sulfonyl)propanoic acid, Phosphorus Trichloride (PCl₃) |
| Stoichiometry | A 3:1 molar ratio of carboxylic acid to PCl₃ is required. |
| Solvent | The reaction can often be run neat (without solvent) or with a high-boiling inert solvent. |
| Temperature | Typically requires heating, with temperatures often in the 100-120°C range. google.com |
| Byproduct | Phosphorous acid (H₃PO₃) |
Optimized Reaction Conditions for Yield and Purity in Synthesis
Achieving optimal yield and high purity in the synthesis of this compound necessitates meticulous control over several key reaction parameters. The optimization process aims to maximize the conversion of the starting material while minimizing the formation of impurities and decomposition products.
Key parameters for optimization include:
Reagent Stoichiometry : The molar ratio of the chlorinating agent to the carboxylic acid is critical. While a slight excess of PCl₅ or PCl₃ can ensure complete consumption of the starting material, a significant excess can complicate purification and increase costs. In related syntheses, it has been found that carefully controlling the molar equivalents of the chlorinating agent is crucial for suppressing byproduct formation and enhancing both yield and purity. google.com
Temperature Control : Reaction temperature directly influences the rate of reaction. While higher temperatures can accelerate the conversion, they can also promote undesirable side reactions or product degradation. The optimal temperature is a balance between an efficient reaction rate and the stability of the product. Industrial examples show that optimal temperature ranges are often narrow, such as 100-120°C. google.com
Reaction Time : The duration of the reaction must be sufficient to allow for complete conversion. Reaction progress is often monitored using analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Terminating the reaction prematurely results in a low yield, whereas extending it unnecessarily can lead to the formation of impurities.
Purification : The final purity of the acyl chloride is heavily dependent on the purification method. Distillation under reduced pressure is a standard and effective technique for separating the product from non-volatile byproducts like phosphorous acid or high-boiling impurities. google.com
Systematic approaches such as Design of Experiment (DOE) can be employed to efficiently explore the interplay between these parameters. mdpi.com By methodically varying factors like temperature and reagent ratios, researchers can identify the optimal conditions that lead to the highest yield and purity of this compound.
| Parameter | Impact on Yield and Purity |
|---|---|
| Stoichiometry | Slight excess of chlorinating agent may increase yield, but large excess complicates purity. Precise control minimizes byproducts. google.com |
| Temperature | Higher temperatures increase reaction rate but risk thermal decomposition and side reactions, reducing purity. |
| Reaction Time | Insufficient time leads to incomplete reaction and low yield. Excessive time can increase impurity formation. |
| Purification Method | Crucial for final purity. Distillation under reduced pressure is effective for removing non-volatile or high-boiling impurities. google.com |
Reactivity and Reaction Mechanisms of 3 4 Fluorophenyl Sulfonyl Propanoyl Chloride
Nucleophilic Acyl Substitution Reactions at the Propanoyl Chloride Center
The propanoyl chloride group is a classic acyl halide, characterized by a carbonyl carbon that is highly susceptible to nucleophilic attack. libretexts.org This high reactivity stems from the significant partial positive charge on the carbon, induced by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. chemistrystudent.com Consequently, the compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. These reactions proceed via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comjove.com First, the nucleophile adds to the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orglibretexts.org In the second step, this intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an effective leaving group. libretexts.orgchemguide.co.uk
3-((4-Fluorophenyl)sulfonyl)propanoyl chloride reacts with alcohols and phenols to form the corresponding esters. This reaction, often referred to as alcoholysis, involves the attack of the lone pair of electrons from the hydroxyl oxygen of the alcohol or phenol (B47542) on the carbonyl carbon of the acyl chloride. libretexts.org The reaction is typically rapid and often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct that is formed. crunchchemistry.co.uk The removal of HCl drives the reaction to completion.
The reaction with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively. This aminolysis reaction is generally very vigorous. chemguide.co.uk The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the liberated HCl, forming an ammonium (B1175870) chloride salt. chemguide.co.uk Alternatively, one equivalent of the amine can be used in conjunction with another base like pyridine. nih.gov
The propanoyl chloride functional group can react with a range of other nucleophiles. For instance, hydrolysis occurs readily upon contact with water, yielding the corresponding carboxylic acid, 3-((4-fluorophenyl)sulfonyl)propanoic acid, and HCl. libretexts.orgchemistrysteps.com Reaction with a carboxylate salt serves as a method to synthesize carboxylic acid anhydrides. chemistrysteps.com Furthermore, strong nucleophiles like hydride reagents (e.g., lithium aluminum hydride) or organometallic reagents (e.g., Grignard reagents) can also react, though these powerful reagents may lead to the reduction of the carbonyl group to an alcohol after the initial substitution. chemistrysteps.com
Table 1: Summary of Nucleophilic Acyl Substitution Reactions
| Nucleophile (Nu-H) | Product Class | General Conditions | Byproduct |
|---|---|---|---|
| Alcohol/Phenol (R-OH) | Ester | Anhydrous, often with a base (e.g., pyridine) | HCl |
| Ammonia/Amine (R-NH₂) | Amide | Anhydrous, often with excess amine or a base | HCl or Ammonium Salt |
| Water (H₂O) | Carboxylic Acid | Typically spontaneous | HCl |
| Carboxylate (R-COO⁻) | Acid Anhydride | Anhydrous | Chloride Salt |
Reactivity of the Sulfonyl Chloride Analogue in Diverse Transformations
The closest sulfonyl chloride analogue to the parent compound is 4-fluorobenzenesulfonyl chloride. This compound is a widely used reagent in organic synthesis, primarily for introducing the 4-fluorophenylsulfonyl group into other molecules. Its reactivity is centered on the electrophilic sulfur atom, which is susceptible to attack by various nucleophiles.
The most common transformation is the reaction with primary or secondary amines to form sulfonamides, a functional group of significant importance in medicinal chemistry. cbijournal.comlibretexts.org This reaction is mechanistically analogous to the formation of amides from acyl chlorides. Similarly, reaction with alcohols in the presence of a base yields sulfonate esters.
Beyond these fundamental reactions, arenesulfonyl chlorides participate in a variety of other transformations. They can be converted to sulfonyl fluorides or undergo reactions where they act as catalysts for hydrolysis. rsc.org Mechanistic studies on the solvolysis of arenesulfonyl chlorides suggest that these nucleophilic substitution reactions at the sulfur center typically proceed through a concerted, SN2-type mechanism. nih.govcdnsciencepub.com However, the formation of a trigonal bipyramidal intermediate has also been proposed, particularly with strong nucleophiles. cdnsciencepub.comiupac.org
Table 2: Selected Transformations of 4-Fluorobenzenesulfonyl Chloride
| Reagent Class | Transformation | Product Type |
|---|---|---|
| Primary/Secondary Amines | Sulfonylation | Sulfonamide |
| Alcohols/Phenols | Sulfonylation | Sulfonate Ester |
| Water | Hydrolysis | Sulfonic Acid |
| Fluoride (B91410) Source | Halogen Exchange | Sulfonyl Fluoride |
Potential for Electrophilic Aromatic Substitution on the Fluorophenyl Ring (Indirect)
The fluorophenyl ring in this compound is subject to the electronic effects of two substituents: the fluorine atom and the sulfonyl group. These substituents significantly influence the ring's reactivity towards electrophilic aromatic substitution (EAS). wikipedia.org
The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group due to both inductive effects and resonance, where it can accept pi electrons from the ring. masterorganicchemistry.comoneonta.edu This withdrawal of electron density substantially decreases the nucleophilicity of the aromatic ring, making it much less reactive towards electrophiles than benzene (B151609). masterorganicchemistry.comlibretexts.org Such groups are termed "deactivating." wikipedia.org Furthermore, the sulfonyl group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. oneonta.edulibretexts.org This is because the resonance structures of the cationic intermediate (the sigma complex) formed during ortho or para attack are significantly destabilized. libretexts.org
The fluorine atom is also deactivating due to its strong inductive electron withdrawal, but it is an ortho-, para-director because it can donate a lone pair of electrons through resonance, which helps stabilize the sigma complex for ortho and para attack. oneonta.edulibretexts.org
When both groups are present, their effects are combined. The sulfonyl group's strong deactivating and meta-directing influence is generally dominant. Therefore, the aromatic ring is strongly deactivated towards electrophilic aromatic substitution. libretexts.org Any substitution reaction, such as nitration or halogenation, would require harsh reaction conditions, and the incoming electrophile would be predominantly directed to the positions meta to the sulfonyl group (i.e., ortho to the fluorine atom). mnstate.eduyoutube.com
Mechanistic Investigations into Key Reaction Pathways
Nucleophilic Acyl Substitution: The key reaction pathway at the propanoyl chloride center follows a well-established addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
Addition: A nucleophile (Nu:⁻ or Nu-H) attacks the electrophilic carbonyl carbon. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a negatively charged, tetrahedral alkoxide intermediate. jove.comlibretexts.org
Elimination: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the π-bond of the carbonyl group. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. libretexts.orgchemguide.co.uk If a neutral nucleophile (Nu-H) was used, a final deprotonation step occurs to yield the neutral product. byjus.com
Nucleophilic Substitution at Sulfonyl Sulfur: For the sulfonyl chloride analogue, nucleophilic substitution at the sulfur atom is the primary mechanism. Kinetic studies of arenesulfonyl chlorides with various nucleophiles support a concerted bimolecular (SN2-type) pathway for most reactions. nih.govmdpi.com In this mechanism, the nucleophile attacks the sulfur atom, and the chloride ion departs in a single, concerted step, passing through a trigonal bipyramidal transition state. cdnsciencepub.com Evidence for a stepwise mechanism involving a stable trigonal-bipyramidal intermediate has also been presented under specific conditions. iupac.org
Electrophilic Aromatic Substitution: The mechanism for any potential EAS reaction on the fluorophenyl ring involves two main steps: byjus.comlumenlearning.com
Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. wikipedia.orgmsu.edu
Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex. The electrons from the carbon-hydrogen bond move back into the ring, reforming the π-system and restoring aromaticity. byjus.comlumenlearning.com The directing effects of the sulfonyl group arise from the relative stability of the sigma complexes for ortho, meta, and para attack; the meta-intermediate is the least destabilized. libretexts.org
Addition-Elimination Mechanisms
The most characteristic reaction of this compound is nucleophilic acyl substitution, which proceeds through a well-established addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com This pathway is common to acyl chlorides, which are among the most reactive derivatives of carboxylic acids. chemistrysteps.com
The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org The high electrophilicity of this carbon is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. savemyexams.com This initial attack breaks the pi bond of the carbonyl group, leading to the formation of a transient tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.orgkhanacademy.org
In the subsequent elimination step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being an excellent leaving group, is expelled. masterorganicchemistry.comkhanacademy.org The net result is the substitution of the chloride with the incoming nucleophile. libretexts.org This two-step process is the hallmark of the reactivity of acyl chlorides with a wide array of nucleophiles. savemyexams.comchemguide.co.uk
Common nucleophilic substitution reactions for this compound include reactions with alcohols to form esters and with amines to form amides. savemyexams.com
Table 1: Nucleophilic Addition-Elimination Reactions
| Nucleophile (Nu-H) | Reagent Example | Product | Product Class |
| Alcohol (R-OH) | Methanol | Methyl 3-((4-fluorophenyl)sulfonyl)propanoate | Ester |
| Primary Amine (R-NH₂) | Aniline (B41778) | N-phenyl-3-((4-fluorophenyl)sulfonyl)propanamide | Amide |
| Water (H₂O) | Water | 3-((4-fluorophenyl)sulfonyl)propanoic acid | Carboxylic Acid |
Radical Mediated Processes
While less common than ionic pathways for acyl chlorides, this compound possesses functional groups that can participate in radical-mediated processes under specific conditions. Both sulfonyl chlorides and acyl chlorides can serve as precursors to highly reactive radical species.
Sulfonyl chlorides are known to be effective sources of sulfonyl radicals (RSO₂•). magtech.com.cn The generation of these radicals can be initiated by various methods, including photolysis, thermolysis, or through redox processes involving transition metals. Once formed, sulfonyl radicals can participate in a range of transformations, such as addition reactions to unsaturated systems like alkenes and alkynes. magtech.com.cn
Similarly, the acyl chloride group can, under appropriate photochemical or radical-initiating conditions, lead to the formation of an acyl radical (RCO•). The generation of acyl radicals allows for novel carbon-carbon and carbon-heteroatom bond formations.
For this compound, radical initiation could potentially lead to the formation of either a sulfonyl radical centered on the sulfur atom or an acyl radical at the carbonyl carbon. The specific pathway would depend on the reaction conditions and the initiator used. These radical intermediates could then engage in subsequent propagation steps, such as addition to multiple bonds or atom transfer reactions.
Table 2: Potential Radical Intermediates and Reactions
| Precursor Moiety | Radical Intermediate | Potential Generation Method | Subsequent Reaction Type |
| Sulfonyl Chloride | Sulfonyl Radical | Photolysis, Redox Catalysis | Addition to Alkenes/Alkynes |
| Acyl Chloride | Acyl Radical | Photochemical Initiation | Decarbonylation, Addition |
Applications in Advanced Organic Synthesis
As a Building Block for Complex Molecular Architectures
The unique molecular framework of 3-((4-Fluorophenyl)sulfonyl)propanoyl chloride serves as a foundational building block for intricate molecular designs. The presence of three distinct functional regions—the highly electrophilic acyl chloride, the stable sulfonyl linker, and the fluorinated aromatic ring—provides multiple points for chemical modification. Organic chemists leverage this structure to introduce the 4-fluorophenylsulfonyl moiety into larger molecules, a group known to enhance metabolic stability and binding affinity in biologically active compounds. smolecule.com
Role in the Synthesis of Functionalized Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a vast number of therapeutic agents. ucl.ac.uknih.gov Traditionally, sulfonamides are synthesized by reacting a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk this compound, while primarily an acyl chloride, contains the critical sulfonyl group that is central to many sulfonamide-based drugs.
Although the acyl chloride is typically more reactive than the sulfonyl group, the compound is a key precursor to molecules that contain both amide and sulfonamide functionalities. For instance, the synthesis of the complex organic compound 3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)propanamide hydrochloride involves the formation of a sulfonamide linkage from a 4-fluorobenzenesulfonyl chloride precursor, followed by reactions to build the propanamide side chain. evitachem.com This highlights the importance of the 4-fluorophenylsulfonyl fragment, which originates from precursors like the title compound, in building complex, functionalized sulfonamide derivatives.
The general synthesis of sulfonamides from sulfonyl chloride precursors is a robust and widely used transformation, as detailed in the following table.
| Reactant 1 | Reactant 2 | Product | Bond Formed |
| Sulfonyl Chloride (R-SO₂Cl) | Primary Amine (R'-NH₂) | N-substituted Sulfonamide (R-SO₂-NH-R') | Sulfonamide (S-N) |
| Sulfonyl Chloride (R-SO₂Cl) | Secondary Amine (R'-NH-R'') | N,N-disubstituted Sulfonamide (R-SO₂-N(R')R'') | Sulfonamide (S-N) |
This fundamental reaction underscores the utility of sulfonyl chloride-containing building blocks in the rapid diversification and synthesis of potential therapeutic agents. nih.govmdpi.comresearchgate.net
Intermediate in the Preparation of Diverse Heterocyclic Systems
Heterocyclic compounds are of paramount importance in chemistry, forming the structural core of many pharmaceuticals, agrochemicals, and materials. The reactivity of both the acyl chloride and the atoms adjacent to the sulfonyl group in this compound makes it a useful intermediate for constructing various heterocyclic rings.
For example, sulfonyl chlorides can be utilized in cyclization reactions to form fused heterocyclic systems. In one study, a related compound, 4-chlorocoumarin-3-sulfonyl chloride, was reacted with bidentate nucleophiles like 2-aminopyridines and 2-aminothiazoles to generate complex fused heterocycles containing a 1,2,4-thiadiazine ring. researchgate.net This type of reaction, involving intramolecular or intermolecular cyclization, demonstrates how the sulfonyl chloride moiety can be a key component in ring formation. The propanoyl chloride portion of this compound can similarly react with bidentate nucleophiles (e.g., amino-alcohols or diamines) to form heterocycles such as oxazines or diazepines, incorporating the fluorophenylsulfonyl side chain.
Precursor for Carbonyl-Containing Compounds with Sulfonyl and Fluoroaryl Groups
The acyl chloride functional group is one of the most reactive carboxylic acid derivatives, serving as an excellent precursor for a variety of other carbonyl-containing compounds. The primary utility of this compound in this context is its ability to undergo nucleophilic acyl substitution reactions. smolecule.com
This transformation allows for the facile synthesis of esters, amides, and other related compounds, all while preserving the integral 4-fluorophenylsulfonyl moiety. These reactions are typically high-yielding and proceed under mild conditions. The products of these reactions are valuable in their own right, often serving as intermediates for more complex targets or as final products in drug discovery and material science.
The table below summarizes the key transformations of the acyl chloride group.
| Nucleophile | Reagent Example | Product Class |
| Alcohol | Ethanol | Ester |
| Amine | Diethylamine | Amide |
| Water | H₂O | Carboxylic Acid |
| Carboxylate | Sodium Acetate | Anhydride |
These reactions highlight the compound's role as a versatile starting material for a range of carbonyl derivatives that also feature the desirable sulfonyl and fluoroaryl groups. ucl.ac.uk
Synthetic Utility in Agrochemical Development
The development of new agrochemicals, such as herbicides, pesticides, and fungicides, relies on the synthesis of novel molecular structures with high efficacy and selectivity. The structural motifs present in this compound are frequently found in active agrochemical compounds. The fluorine atom, in particular, is known to enhance properties like lipophilicity and metabolic stability, which are crucial for the bioavailability and effectiveness of an agrochemical. smolecule.com
Contribution to Chemical Probe Development for Biological Research
Chemical probes are essential tools for studying biological systems, allowing researchers to investigate the function of proteins and other biomolecules. smolecule.com The reactivity of this compound makes it and its derivatives suitable for the development of such probes. The acyl chloride can react with nucleophilic residues (like lysine (B10760008) or serine) on a protein's surface, forming a stable, covalent bond.
More specifically, the sulfonyl group is a precursor to sulfonyl fluorides, which have gained prominence as "warheads" in chemical biology for their ability to covalently bind to specific amino acid residues like histidine, tyrosine, or serine. nih.gov The synthesis of these sulfonyl fluoride (B91410) probes often proceeds through a sulfonyl chloride intermediate. nih.gov Therefore, this compound contributes to this field by providing a scaffold that can be converted into a reactive probe. Such probes are used to study enzyme interactions, map active sites, and identify new targets for drug development. smolecule.com
Derivatives and Analogs Derived from 3 4 Fluorophenyl Sulfonyl Propanoyl Chloride
Syntheses of Substituted Propanoyl Derivatives
The acyl chloride moiety is the most reactive functional group in 3-((4-fluorophenyl)sulfonyl)propanoyl chloride, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reaction is a cornerstone for creating a variety of propanoyl derivatives, including amides, esters, and thioesters.
The general mechanism for this transformation is a nucleophilic addition-elimination pathway. chemguide.co.uk A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. chemguide.co.uk
Amide Synthesis: The reaction with primary or secondary amines proceeds rapidly, often at room temperature, to yield the corresponding N-substituted amides. chemguide.co.ukfishersci.co.uk These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct that is formed. fishersci.co.ukhud.ac.uk The synthesis of various amide derivatives is of particular interest in medicinal chemistry, as exemplified by the structural relation to compounds like Bicalutamide, an anti-androgen agent used in prostate cancer treatment. google.comnih.govnih.gov The core of Bicalutamide contains a propanamide structure linked to a substituted phenyl ring, which can be formed through the reaction of an appropriate aniline (B41778) with a reactive propanoyl derivative. cardiff.ac.uk
Ester Synthesis: Alcohols and phenols react as nucleophiles to produce the corresponding sulfonyl-substituted propanoate esters. While the reaction may be slower than with amines, it can be facilitated by using a base or by converting the alcohol to a more nucleophilic alkoxide. Modern esterification methods often employ coupling reagents or activating systems, such as triphenylphosphine (B44618) oxide with oxalyl chloride, to achieve high yields under mild conditions. nih.gov
The table below illustrates the synthesis of various propanoyl derivatives from this compound.
| Nucleophile | Derivative Class | Product Name |
| Aniline | Amide | N-phenyl-3-((4-fluorophenyl)sulfonyl)propanamide |
| Benzylamine | Amide | N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide |
| Morpholine | Amide | 4-(3-((4-fluorophenyl)sulfonyl)propanoyl)morpholine |
| Ethanol | Ester | Ethyl 3-((4-fluorophenyl)sulfonyl)propanoate |
| Phenol (B47542) | Ester | Phenyl 3-((4-fluorophenyl)sulfonyl)propanoate |
Modifications of the Sulfonyl Group
The sulfonyl group provides another site for chemical modification, although it is generally less reactive than the acyl chloride. Key transformations include the conversion to sulfonamides and the reduction to lower oxidation states.
Sulfonamide Formation: While the acyl chloride is the primary site of reaction, modifications targeting the sulfonyl group are also synthetically valuable. Sulfonyl chlorides are common precursors for sulfonamides, a functional group present in numerous pharmaceuticals. rsc.orgnih.govresearchgate.net The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgenamine.net In the context of this compound, this would require a precursor where the sulfonyl group is activated for amination. More advanced methods allow for the one-pot conversion of various aryl precursors, such as arylboronic acids or carboxylic acids, into sulfonyl chlorides and subsequently into sulfonamides. nih.govprinceton.edunih.gov
Reduction of the Sulfonyl Group: The sulfonyl chloride can be reduced to a sulfinamide. For instance, a one-pot procedure using triarylphosphines as the reductant can convert sulfonyl chlorides into sulfinamides in the presence of an amine. nih.gov This transformation reduces the sulfur oxidation state from +6 to +4, significantly altering the chemical properties of the molecule.
Conversion to Sulfonyl Fluoride (B91410): The sulfonyl chloride can be converted to the corresponding sulfonyl fluoride through a halide exchange (halex) process, for example, by using potassium bifluoride. nih.gov This modification is significant as sulfonyl fluorides exhibit different reactivity and stability profiles compared to sulfonyl chlorides. nih.govsigmaaldrich.com
The table below summarizes potential modifications of the sulfonyl group.
| Reagent(s) | Modification Type | Resulting Functional Group |
| Amine (e.g., R₂NH) | Amination | Sulfonamide (-SO₂NR₂) |
| Triarylphosphine/Amine | Reduction/Amination | Sulfinamide (-S(O)NR₂) |
| Potassium Bifluoride (KHF₂) | Halide Exchange | Sulfonyl Fluoride (-SO₂F) |
Fluorine Atom Derivatization and its Impact on Reactivity
The fluorine atom on the phenyl ring is generally stable but can be replaced under specific conditions through nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing sulfonyl group at the para position is crucial for this transformation, as it activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com
The SNAr mechanism involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge is stabilized by resonance, particularly by the para-sulfonyl group. The subsequent departure of the fluoride ion restores the aromaticity of the ring. masterorganicchemistry.com This reaction pathway allows for the introduction of various functionalities in place of the fluorine atom.
Displacement with Nucleophiles: Studies on related 4-fluorophenylsulfonamides have demonstrated that the fluorine atom can be displaced by nitrogen, oxygen, and sulfur nucleophiles. researchgate.net For example, reacting the substrate with alkoxides (e.g., sodium methoxide) would yield a 4-methoxyphenyl (B3050149) derivative, while reaction with thiols would produce a 4-(alkylthio)phenyl derivative. researchgate.net
| Nucleophile | Reagent Example | Product Substituent | Impact on Electronic Properties |
| Oxygen | Sodium Methoxide (NaOMe) | 4-Methoxy (-OCH₃) | Electron-donating |
| Nitrogen | Benzylamine (BnNH₂) | 4-(Benzylamino) (-NHBn) | Electron-donating |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio) (-SPh) | Electron-donating |
Comparison of Reactivity and Synthetic Utility with Related Acyl Halides
The synthetic utility of this compound is best understood by comparing its reactivity to related acyl halides, such as its corresponding acyl fluoride analog and its non-fluorinated counterpart.
Comparison with Acyl Fluoride Analog: Acyl fluorides are generally less reactive than acyl chlorides. researchgate.netstudentdoctor.net This is attributed to the stronger carbon-fluorine bond compared to the carbon-chlorine bond and the poorer leaving group ability of the fluoride ion compared to the chloride ion. studentdoctor.net However, this reduced reactivity can be an advantage, leading to increased stability and better handling. researchgate.net
Sulfonyl fluorides are significantly more robust than sulfonyl chlorides. They are resistant to hydrolysis and thermolysis and exhibit greater stability towards reduction. nih.govsigmaaldrich.com While an acyl fluoride is more stable than an acyl chloride, a sulfonyl fluoride is even more so compared to a sulfonyl chloride. This stability makes sulfonyl fluorides valuable reagents in "click chemistry" (specifically Sulfur(VI) Fluoride Exchange or SuFEx), where they react chemoselectively and efficiently under specific conditions. sigmaaldrich.comresearchgate.net Therefore, the corresponding acyl fluoride, 3-((4-fluorophenyl)sulfonyl)propanoyl fluoride, would be expected to be more stable and less reactive than the chloride version, potentially offering higher selectivity in reactions with strong nucleophiles.
Comparison with Other Acyl Halides: The reactivity of acyl halides follows the trend: RCOF < RCOCl < RCOBr < RCOI. quora.com This trend is governed by the leaving group ability of the halide, which increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻). quora.com Consequently, the corresponding propanoyl bromide would be more reactive and less stable than the chloride.
Impact of the 4-Fluoro Substituent: The fluorine atom on the phenyl ring acts as an electron-withdrawing group through induction, which increases the electrophilicity of the sulfonyl group. This electronic pull can be transmitted through the molecule, slightly increasing the reactivity of the acyl chloride group compared to the non-fluorinated analog, 3-(phenylsulfonyl)propanoyl chloride. The fluorine atom can also be valuable for analytical purposes, such as in ¹⁹F NMR studies. chemicalbook.com
The table below provides a comparative overview of the reactivity and stability of related acyl halides.
| Compound | Relative Reactivity | Stability | Key Features |
| This compound | High | Moderate | Good balance of reactivity and stability; versatile reagent. |
| 3-((4-Fluorophenyl)sulfonyl)propanoyl fluoride | Lower | Higher | More stable, less reactive, potentially more selective. nih.govresearchgate.net |
| 3-((4-Fluorophenyl)sulfonyl)propanoyl bromide | Higher | Lower | More reactive and less stable due to better leaving group (Br⁻). quora.com |
| 3-(Phenylsulfonyl)propanoyl chloride | Slightly Lower | Moderate | Lacks the inductive effect of the fluorine atom. |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
DFT calculations, often utilizing functionals such as B3LYP, are employed to optimize the molecular geometry and calculate various electronic properties. The distribution of electron density, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) are key parameters derived from these calculations that offer insights into the molecule's reactivity.
The sulfonyl group (-SO2-) and the acyl chloride group (-COCl) are strong electron-withdrawing groups. The 4-fluorophenyl group also contributes to the electronic landscape, with the fluorine atom exerting a moderate electron-withdrawing inductive effect. MEP maps are particularly useful for visualizing the electrophilic and nucleophilic sites of a molecule. For 3-((4-fluorophenyl)sulfonyl)propanoyl chloride, the regions around the sulfur atom of the sulfonyl group and the carbonyl carbon of the acyl chloride group are expected to be electron-deficient (positive electrostatic potential), making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of both the sulfonyl and carbonyl groups would exhibit negative electrostatic potential, indicating their nucleophilic character.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound, the presence of multiple electron-withdrawing groups would likely lead to a relatively low-lying LUMO, suggesting a propensity to accept electrons and react with nucleophiles.
Interactive Data Table: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively low | Lower tendency to donate electrons |
| LUMO Energy | Low | High susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Relatively small | High chemical reactivity |
| MEP at Sulfonyl Sulfur | Highly positive | Primary site for nucleophilic attack |
| MEP at Carbonyl Carbon | Positive | Secondary site for nucleophilic attack |
| MEP at Oxygen Atoms | Negative | Sites for electrophilic interaction |
Molecular Docking Simulations for Compound-Target Interactions (if derivatives are explored)
While this compound is primarily a reactive intermediate, its derivatives, particularly sulfonamides formed by reacting with amines, are often explored for their biological activities. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand (a derivative of our compound of interest) might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations for sulfonamide derivatives of this compound would involve placing these molecules into the binding site of a target protein and calculating the binding affinity, which is often expressed as a binding energy score. Lower binding energies indicate a more stable complex and potentially higher biological activity.
The interactions governing the binding include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. The specific nature of the amine used to create the sulfonamide derivative would introduce additional functionalities that can be tailored to interact with specific residues in the protein's active site.
Several studies on the molecular docking of sulfonamide derivatives have demonstrated their potential as inhibitors of various enzymes, including carbonic anhydrases and kinases. nih.gov These studies often reveal key amino acid residues that are crucial for binding and provide a rational basis for designing more potent and selective inhibitors. For example, a docking study of novel sulfonamide derivatives against the bacterial dihydropteroate (B1496061) synthase (DHPS) receptor highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding pocket. nih.gov
Interactive Data Table: Potential Interactions of this compound Derivatives in a Hypothetical Active Site
| Interaction Type | Molecular Feature of Derivative | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Acceptor) | Sulfonyl Oxygen Atoms | Arginine, Lysine (B10760008), Serine |
| Hydrogen Bond (Donor) | N-H of sulfonamide (if present) | Aspartate, Glutamate, Asparagine, Glutamine |
| Hydrophobic Interaction | 4-Fluorophenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | 4-Fluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bond | Fluorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of this compound is crucial for its reactivity and, for its derivatives, their interaction with biological targets. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
The molecule possesses several rotatable bonds, including the C-S bond connecting the phenyl ring to the sulfonyl group, the S-C bond of the propanoyl chain, and the C-C bonds within the propanoyl chain. The rotation around these bonds will lead to various conformers with different energies. Theoretical calculations can be used to determine the potential energy surface and identify the most stable (lowest energy) conformations.
For the arylsulfonyl moiety, the orientation of the phenyl ring with respect to the sulfonyl group is a key conformational feature. Studies on related arylsulfonyl compounds have investigated the rotational barriers around the C-S bond. The presence of the fluorine atom at the para position is unlikely to introduce significant steric hindrance, but it will influence the electronic properties of the ring.
Stereochemical considerations become particularly important when the α-carbon of the propanoyl chain (the carbon adjacent to the carbonyl group) is substituted. While this compound itself is achiral, reactions at the α-position can create a stereocenter. Computational studies on α-sulfonyl carbanions suggest they can adopt pyramidal structures, which has implications for the stereochemical outcome of their reactions. rsc.org
Interactive Data Table: Key Rotatable Bonds and Potential Conformational Features
| Rotatable Bond | Description | Factors Influencing Conformation |
| Aryl-S Bond | Rotation of the 4-fluorophenyl ring relative to the sulfonyl group | Steric hindrance (minor), electronic effects |
| S-CH2 Bond | Rotation of the propanoyl chain relative to the sulfonyl group | Steric hindrance, electrostatic interactions |
| CH2-CH2 Bond | Rotation within the ethyl bridge of the propanoyl chain | Steric hindrance (gauche vs. anti conformations) |
| CH2-CO Bond | Rotation around the bond adjacent to the carbonyl group | Steric hindrance, dipole-dipole interactions |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling chemical reaction pathways and analyzing the structures and energies of transition states. This allows for a deeper understanding of reaction mechanisms and the factors that control reaction rates and selectivity.
The reactions of this compound are characteristic of acyl chlorides and sulfonyl chlorides. A primary reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. Another key reaction involves the sulfonyl group.
For the solvolysis (reaction with a solvent like water) of benzenesulfonyl chlorides, a concerted SN2-type mechanism is generally proposed. cdnsciencepub.com This involves the nucleophilic attack of a solvent molecule on the sulfur atom, leading to a trigonal bipyramidal transition state. cdnsciencepub.com In this transition state, the incoming nucleophile and the leaving chloride ion are in axial positions. Computational modeling can be used to locate this transition state on the potential energy surface and calculate its energy, which corresponds to the activation energy of the reaction.
The reactivity of the acyl chloride group is also of great interest. The reaction with nucleophiles such as amines to form amides is a fundamental transformation. The mechanism likely involves a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon. The stability of this intermediate and the energies of the transition states leading to and from it can be calculated to understand the reaction kinetics.
The presence of both a sulfonyl chloride and an acyl chloride functionality in the same molecule, if it were a sulfonyl chloride attached to the aromatic ring, would present interesting questions of chemoselectivity. However, in this compound, the sulfonyl group is part of a sulfone linkage and the reactive center is the propanoyl chloride. The primary reactions will be those of the acyl chloride.
Interactive Data Table: Hypothetical Reaction Pathway Analysis for Nucleophilic Acyl Substitution
| Step | Description | Computational Parameters to Investigate |
| 1. Reactant Complex | Formation of a complex between the nucleophile and this compound | Geometry and binding energy of the complex |
| 2. Transition State 1 | Nucleophilic attack on the carbonyl carbon leading to a tetrahedral intermediate | Geometry, energy (activation energy), and vibrational frequencies of the transition state |
| 3. Tetrahedral Intermediate | Formation of a short-lived intermediate | Geometry and relative stability of the intermediate |
| 4. Transition State 2 | Expulsion of the chloride ion from the tetrahedral intermediate | Geometry, energy (activation energy), and vibrational frequencies of the transition state |
| 5. Product Complex | Formation of a complex between the product and the chloride ion | Geometry and binding energy of the complex |
Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Confirmation of Structure
Spectroscopic methods are fundamental in elucidating the molecular structure of "3-((4-Fluorophenyl)sulfonyl)propanoyl chloride" by providing information about its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to provide key signals corresponding to the protons in the propanoyl chain and the aromatic ring. The methylene (B1212753) protons adjacent to the sulfonyl group would appear as a triplet, shifted downfield due to the electron-withdrawing nature of the SO₂ group. The methylene protons adjacent to the carbonyl chloride group would also present as a triplet at an even further downfield position. The aromatic protons on the 4-fluorophenyl ring would typically exhibit a complex splitting pattern, often appearing as two sets of doublets of doublets, characteristic of a para-substituted benzene (B151609) ring with fluorine coupling.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acyl chloride would be observed at a significantly downfield chemical shift. The carbons of the aromatic ring would show characteristic shifts, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The methylene carbons in the propanoyl chain would also be clearly identifiable.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in "this compound". The spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acyl chloride, typically in the region of 1780-1815 cm⁻¹. Additionally, characteristic strong, asymmetric, and symmetric stretching vibrations for the sulfonyl (S=O) group would be expected around 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. The presence of the C-F bond would be indicated by a strong absorption band in the 1000-1400 cm⁻¹ region, and aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | -CH₂-SO₂- | Triplet, downfield |
| -CH₂-COCl | Triplet, further downfield | |
| Aromatic-H | Doublets of doublets | |
| ¹³C NMR | C=O (Acyl chloride) | Downfield |
| Aromatic C-F | Large ¹JCF coupling | |
| IR | C=O Stretch | 1780-1815 cm⁻¹ |
| S=O Stretch (asymm/symm) | 1350-1380 cm⁻¹ / 1160-1190 cm⁻¹ | |
| C-F Stretch | 1000-1400 cm⁻¹ |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of "this compound" and to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 250.67 g/mol .
Under electron ionization (EI), the molecule would likely undergo fragmentation at several key points. The molecular ion peak ([M]⁺) may be observed, although it could be of low intensity due to the lability of the acyl chloride and sulfonyl groups. Common fragmentation pathways would include:
Loss of Chlorine: A prominent fragment would likely arise from the loss of the chlorine atom (Cl•), resulting in an acylium ion.
Cleavage of the Propanoyl Chain: Fragmentation could occur at the C-C bonds of the propanoyl chain, leading to various charged species.
Loss of Sulfur Dioxide: The sulfonyl group can be eliminated as sulfur dioxide (SO₂), a common fragmentation pathway for sulfonyl compounds.
Fragmentation of the Aromatic Ring: The 4-fluorophenyl group can also undergo fragmentation.
The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure |
| [M-Cl]⁺ | [C₉H₈FO₃S]⁺ |
| [M-SO₂]⁺ | [C₉H₈ClFO]⁺ |
| [C₇H₄FSO₂]⁺ | 4-Fluorophenylsulfonyl cation |
| [C₆H₄F]⁺ | Fluorophenyl cation |
Chromatographic Purity Assessment
Chromatographic techniques are essential for assessing the purity of "this compound" by separating it from any starting materials, byproducts, or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for purity assessment, provided the compound is thermally stable enough to be volatilized without decomposition. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate). The coupled mass spectrometer would provide confirmation of the identity of the main peak and any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity analysis, especially for compounds that may not be suitable for GC. A reversed-phase HPLC method, using a C18 or C8 column, would be a common approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to ensure good peak shape. Detection would most commonly be performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Crystallographic Analysis of Solid-State Forms
To date, there is no publicly available information on the single-crystal X-ray diffraction analysis of "this compound". Such an analysis, if the compound can be obtained in a suitable crystalline form, would provide definitive proof of its three-dimensional structure in the solid state. It would reveal precise bond lengths, bond angles, and intermolecular interactions, offering valuable insights into its solid-state packing and conformation. Should a crystalline form be isolated, techniques such as powder X-ray diffraction (PXRD) could also be used to characterize its bulk crystalline nature.
Future Research Directions
Exploration of Novel Catalytic Pathways for Synthesis
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can be harsh and produce stoichiometric waste. wikipedia.orgchemguide.co.uk Future research should focus on developing novel catalytic pathways that offer milder conditions, higher efficiency, and greater selectivity.
One promising area is the development of photocatalytic methods. Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions. nih.gov Research could explore the use of photocatalysts, such as ruthenium or iridium complexes, to facilitate the conversion of the corresponding carboxylic acid to 3-((4-fluorophenyl)sulfonyl)propanoyl chloride. organic-chemistry.org Another avenue involves leveraging heterogeneous photocatalysts, like potassium poly(heptazine imide), which offer the advantage of easy separation and recyclability, contributing to a more sustainable process. nih.govacs.org
Furthermore, the exploration of transition-metal-free catalytic systems presents an attractive goal. For instance, the use of 3,3-dichlorocyclopropenes activated by a tertiary amine base has been shown to rapidly convert carboxylic acids to acyl chlorides via aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org Adapting such methods for the synthesis of this compound could provide a metal-free and efficient alternative. Immobilized catalysts also offer a path toward more industrially viable processes by simplifying catalyst recovery and reuse. google.com
| Catalytic System | Potential Advantages | Key Research Focus |
|---|---|---|
| Homogeneous Photocatalysis (e.g., Ru(bpy)₃Cl₂) | Mild reaction conditions (visible light, room temperature), high functional group tolerance. | Optimization of catalyst, solvent, and light source; investigation of reaction scope. |
| Heterogeneous Photocatalysis (e.g., K-PHI) | Easy catalyst recovery and reuse, enhanced sustainability. acs.org | Development of efficient and stable heterogeneous catalysts for acyl chloride formation. |
| Organocatalysis (e.g., Dichlorocyclopropenes) | Metal-free synthesis, avoidance of heavy metal contamination. organic-chemistry.org | Adapting existing organocatalytic methods for substrates containing sulfonyl groups. |
| Immobilized Catalysts | Suitability for continuous flow processes, simplified purification. google.com | Development of robust immobilized catalysts that resist leaching and deactivation. |
Development of Green Chemistry Approaches for Compound Preparation
Future research should prioritize the development of environmentally benign methods for preparing this compound, aligning with the principles of green chemistry. This involves minimizing hazardous waste, using safer reagents and solvents, and improving energy efficiency.
A key area of investigation is the replacement of conventional chlorinating agents. Reagents like N-chlorosuccinimide (NCS) and sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) are safer and easier to handle alternatives for the oxidative chlorination of sulfur compounds to form sulfonyl chlorides. organic-chemistry.orgresearchgate.net Research could focus on a one-pot synthesis from a suitable thiol or disulfide precursor, using these greener oxidants. researchgate.net Such methods often proceed under mild conditions and can sometimes be performed in more sustainable solvents like water or ethanol. researchgate.netrsc.org
The choice of solvent is another critical factor. Future studies could explore the use of bio-alternative solvents or even aqueous conditions to reduce reliance on volatile organic compounds (VOCs). rsc.orgrsc.org Additionally, implementing continuous flow technology could significantly improve the safety and efficiency of the synthesis. rsc.org Continuous flow reactors allow for precise control over reaction parameters, minimize reaction volumes, and can prevent thermal runaway in highly exothermic reactions, which are common in the synthesis of sulfonyl chlorides. rsc.org
| Green Chemistry Principle | Proposed Approach | Potential Benefits |
|---|---|---|
| Safer Reagents | Use of N-chlorosuccinimide (NCS) or NaDCC·2H₂O instead of chlorine gas or harsh chlorinating agents. organic-chemistry.orgresearchgate.net | Improved operational safety, reduced toxicity, and easier handling. |
| Safer Solvents | Employing water, ethanol, or deep eutectic solvents (DES) as reaction media. researchgate.net | Reduced environmental impact and health hazards associated with VOCs. |
| Waste Prevention | Developing one-pot procedures from thiol/disulfide precursors to minimize intermediate isolation steps. | Higher atom economy and reduced generation of waste streams. |
| Energy Efficiency | Utilizing continuous flow reactors for better heat management and reduced reaction times. rsc.org | Lower energy consumption and improved process safety and scalability. |
Investigation of Asymmetric Synthetic Applications
The structure of this compound possesses a prochiral center at the carbon alpha to the carbonyl group. This feature opens up significant opportunities for its use in asymmetric synthesis to create chiral molecules, which are of paramount importance in medicinal chemistry.
Future research could focus on the enantioselective addition of nucleophiles to the carbonyl group or reactions at the α-carbon mediated by chiral catalysts. For example, cooperative catalysis involving a photoactive electron donor-acceptor (EDA) complex and a chiral nickel catalyst has been successfully used for the asymmetric installation of sulfone moieties to afford optically enriched α-C chiral sulfones. rsc.org A similar strategy could be envisioned where this compound or its derivatives react with alkenes in the presence of a chiral Lewis acid catalyst to generate enantioenriched products.
Another avenue would be to explore dynamic kinetic resolution processes. Racemic sulfinyl chlorides have been used with chiral catalysts to produce enantioenriched sulfinates. nih.gov While the target compound has a sulfonyl, not a sulfinyl group, analogous principles could be applied to reactions involving the propanoyl chloride moiety. For instance, reaction with a chiral alcohol in the presence of a chiral base could potentially lead to the formation of enantioenriched esters. The development of such methodologies would significantly enhance the value of this compound as a building block for complex, stereodefined molecules.
Broader Scope of Applications in Materials Science
While sulfonyl chlorides are well-established in medicinal and organic chemistry, their potential in materials science remains relatively underexplored. The unique combination of a fluorinated aromatic ring, a sulfonyl group, and a reactive acyl chloride in this compound makes it an intriguing candidate for developing novel materials with tailored properties.
One area for future investigation is its use as a monomer or cross-linking agent in polymerization reactions. Sulfonyl chlorides have been shown to be effective initiators for metal-catalyzed living radical polymerization. quora.comresearchgate.net The presence of the fluorophenylsulfonyl group could impart desirable properties such as thermal stability, chemical resistance, and specific dielectric properties to the resulting polymers.
Another application could be in the post-synthetic modification of existing materials. For example, sulfonyl chlorides have been used to functionalize metal-organic frameworks (MOFs), introducing sulfonamide groups that can alter the material's adsorption, separation, or catalytic properties. rsc.org Similarly, this compound could be used to modify the surfaces of polymers or inorganic substrates, attaching the fluorophenylsulfonyl moiety to tune surface energy, hydrophobicity, or biocompatibility. Research in this area could lead to the development of advanced functional materials for applications in electronics, separations, and biomedical devices.
Advanced Mechanistic Elucidation using Modern Techniques
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing transformations and designing new ones. Future research should employ a combination of advanced experimental and computational techniques to elucidate the intricate details of its reactivity.
Advanced kinetic analysis, such as reaction progress kinetic analysis, can provide powerful insights into complex catalytic cycles under synthetically relevant conditions. mckgroup.org For the solvolysis or aminolysis of this compound, studying the reaction under various conditions can help distinguish between different potential pathways, such as concerted Sₙ2 or stepwise mechanisms. nih.gov
Computational chemistry, particularly using Quantum Mechanics (QM) methods like Density Functional Theory (DFT), is an invaluable tool for modeling reaction pathways, identifying transition states, and understanding the stability of intermediates. fiveable.meresearchgate.net Such studies could clarify the roles of catalysts, solvents, and substituents on the reactivity of both the sulfonyl and acyl chloride functional groups. researchgate.net Furthermore, advanced spectroscopic techniques, like time-resolved spectroscopy, could be used to detect and characterize transient intermediates that are too short-lived to be observed by conventional methods. fiveable.me This multi-faceted approach will provide a comprehensive picture of the compound's reactivity, guiding the rational design of future synthetic applications.
| Technique | Application | Information Gained |
|---|---|---|
| Reaction Progress Kinetic Analysis | Studying catalytic cycles and complex reaction networks. mckgroup.org | Rate laws, catalyst deactivation pathways, identification of rate-limiting steps. |
| Computational Chemistry (DFT) | Modeling reaction energy surfaces and transition states. researchgate.net | Reaction pathways, activation energies, understanding stereoselectivity. |
| Time-Resolved Spectroscopy | Direct observation of short-lived reaction intermediates. fiveable.me | Confirmation of proposed intermediates, kinetic data for elementary steps. |
| Isotopic Labeling Studies | Tracking the fate of specific atoms throughout a reaction. dalalinstitute.com | Validation of bond-forming and bond-breaking sequences in a proposed mechanism. |
| In-situ Reaction Monitoring (e.g., NMR, IR) | Real-time tracking of reactant consumption and product formation. | Identification of intermediates, kinetic profiling. |
Q & A
Q. What is the synthetic role of 3-((4-fluorophenyl)sulfonyl)propanoyl chloride in bicalutamide production?
This compound is a critical intermediate in synthesizing bicalutamide, a nonsteroidal antiandrogen. The synthesis involves reacting 3-chloro-2-methyl-2-hydroxypropionic acid with the sodium salt of 4-fluorophenylsulfinic acid to form 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (XIII), which is subsequently converted to bicalutamide via amidation . Key steps include maintaining stereochemical integrity and avoiding racemization during the sulfonation reaction.
Methodological Insight :
Q. How is the purity of this compound assessed in pharmaceutical synthesis?
Q. How can enantiomeric purity be preserved during the synthesis of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid?
Q. What strategies resolve contradictions in reported yields for the sulfonation step?
Discrepancies in yields (60–90%) arise from variations in sulfinic acid salt purity and reaction scale. Recommendations:
- Pre-purify 4-fluorophenylsulfinic acid sodium salt via recrystallization (ethanol/water) to ≥99% purity .
- Use a 1.2:1 molar ratio of sulfinate to chloro-hydroxypropionic acid to compensate for hygroscopicity losses .
- Scale-down experiments show yields drop >10% at >100 mmol due to inefficient mixing; optimize with high-shear reactors .
Q. How does crystallization enhance the purity of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid?
The compound crystallizes in a monoclinic lattice (P2₁/c space group) from ethyl acetate/hexane (1:3). This step removes sulfonic acid byproducts and unreacted starting materials, achieving ≥99.5% purity. Key parameters:
- Cooling rate: 0.5°C/min to favor large crystal formation .
- Solvent ratio: Excess hexane reduces solubility of polar impurities .
Methodological Challenges and Solutions
Q. What analytical techniques differentiate this compound from its hydrolysis byproducts?
- FT-IR : Acyl chloride C=O stretch at 1800 cm⁻¹ vs. carboxylic acid C=O at 1700 cm⁻¹ .
- ¹H NMR : Hydrolysis products show absence of the acyl chloride proton (δ 3.8–4.2 ppm) .
Q. How to mitigate safety risks during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
